Icmt-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

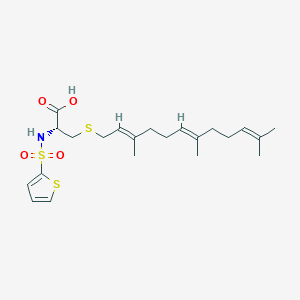

C22H33NO4S3 |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

(2R)-2-(thiophen-2-ylsulfonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C22H33NO4S3/c1-17(2)8-5-9-18(3)10-6-11-19(4)13-15-28-16-20(22(24)25)23-30(26,27)21-12-7-14-29-21/h7-8,10,12-14,20,23H,5-6,9,11,15-16H2,1-4H3,(H,24,25)/b18-10+,19-13+/t20-/m0/s1 |

InChI Key |

MQLFDFLYIJHAIZ-OWNDRHNHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NS(=O)(=O)C1=CC=CS1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Biological function of ICMT in post-translational modification

An In-depth Technical Guide on the Biological Function of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Post-Translational Modification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final and critical step in the post-translational modification of a large family of proteins known as CAAX proteins. This family includes key signaling molecules such as Ras, Rho, and Rab GTPases, which are central to regulating cellular processes like proliferation, differentiation, and intracellular trafficking. By methylating the newly exposed C-terminal prenylcysteine, ICMT neutralizes its negative charge, a modification essential for the proper subcellular localization and biological function of these proteins. Dysregulation of ICMT activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of ICMT's core biological function, its role in critical signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction to Post-Translational CAAX Processing

Many essential signaling proteins are synthesized as soluble cytosolic precursors and require a series of post-translational modifications to facilitate their association with cellular membranes, a prerequisite for their function. Proteins terminating in a "CAAX" motif—where 'C' is a cysteine, 'A' is typically an aliphatic amino acid, and 'X' determines the type of lipid modification—undergo a conserved three-step maturation process at the endoplasmic reticulum.[1][2][3]

-

Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CAAX box.[4] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).

-

Endoproteolysis: Following prenylation, the "-AAX" tripeptide is proteolytically cleaved by a CAAX prenyl protease, such as Ras-converting enzyme 1 (Rce1), exposing the now lipid-modified cysteine at the C-terminus.[4][5]

-

Carboxyl Methylation: The terminal prenylcysteine's free carboxyl group is methylated by ICMT, using S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor.[5][6] This final step neutralizes the negative charge, increasing the hydrophobicity of the C-terminus and promoting stable membrane association and correct protein-protein interactions.[7]

This sequence of modifications is indispensable for the proper localization and function of numerous signaling proteins.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Core Function

ICMT is an integral membrane methyltransferase located in the endoplasmic reticulum.[1][3] Its unique structure allows it to bind both a water-soluble cofactor (S-adenosyl-L-methionine) and a lipophilic, membrane-inserted substrate (the prenylated protein).[1][2]

Catalytic Mechanism: Kinetic analyses have revealed that the ICMT reaction follows an ordered sequential mechanism.[6][8]

-

The methyl donor, S-adenosyl-L-methionine (AdoMet), binds to the enzyme first.[6][8]

-

The farnesylated or geranylgeranylated protein substrate then binds to the active site.[6][8]

-

The methyl group is transferred from AdoMet to the terminal carboxylate of the prenylcysteine.

-

The methylated protein product is released.[6]

-

Finally, the demethylated S-adenosyl-L-homocysteine (AdoHcy) is released, regenerating the enzyme for the next catalytic cycle.[6]

Substrate Specificity: ICMT recognizes the prenylcysteine moiety itself, with the isoprenoid lipid being a key element for substrate recognition.[6] It can methylate both farnesylated and geranylgeranylated cysteines.[9] This makes it the sole enzyme responsible for the final modification of a wide range of CAAX proteins, including all Ras isoforms, most Rho family GTPases, and some Rab family GTPases.[1][3]

Role of ICMT in Cellular Signaling

The methylation catalyzed by ICMT is a pivotal event that enables the function of its substrates, thereby influencing major signaling cascades that control cell fate.

Ras Signaling: The Ras family of small GTPases (K-Ras, N-Ras, H-Ras) are master regulators of cell proliferation, survival, and differentiation.[2] For Ras proteins to become active, they must be localized to the plasma membrane, where they can interact with upstream activators and downstream effectors.[5] ICMT-mediated methylation is crucial for this localization. Inhibition or loss of ICMT leads to Ras mislocalization, impairing its ability to activate downstream pathways such as the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][10][11] This disruption of Ras signaling can inhibit oncogenic transformation driven by mutant Ras.[12]

Rho and Rab GTPase Signaling:

-

Rho GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[13][14] Like Ras, their function is dependent on post-prenylation methylation by ICMT for proper membrane association and activity.[7][15] Inhibition of ICMT has been shown to impair the activation of RhoA and Rac1.[15]

-

Rab GTPases are central to regulating vesicular transport between cellular compartments.[16][17] Several Rab proteins are known ICMT substrates, and their methylation is required for efficient function in pathways such as Notch signaling.[17]

Quantitative Analysis of ICMT Activity

The efficiency of ICMT catalysis and its susceptibility to inhibitors have been quantified, providing valuable data for researchers and drug developers.

Table 1: Kinetic Parameters of Human ICMT

| Substrate | Km / Khalf (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.4 ± 0.1 (Khalf) | Similar to Ag ICMT | Not Reported |

| S-adenosyl-L-methionine (AdoMet) | 8.4 ± 0.7 (Km) | Similar to Ag ICMT | Not Reported |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 (Km) | Not Reported | Not Reported |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 (Km) | Not Reported | Not Reported |

| *Note: One study reported that human (Hs) ICMT and Anopheles gambiae (Ag) ICMT exhibited similar kcat values, but did not provide specific numerical data.[8] |

Table 2: IC₅₀ Values of Selected ICMT Inhibitors

| Inhibitor | IC₅₀ (μM) | Notes |

| Cysmethynil | 2.4 | Indole-based small molecule; prototypical ICMT inhibitor. |

| Analogue 75 | 0.0013 (1.3 nM) | A potent tetrahydropyranyl (THP) derivative.[18] |

| Tetrahydrocarboline Derivatives | 0.8 - 10.3 | A series of compounds with varying lipophilicity.[10] |

| Amide-Modified Prenylcysteine Analogs | Low micromolar range | Substrate-analog inhibitors.[9] |

Experimental Protocols for ICMT Analysis

Detailed Protocol: In Vitro ICMT Methylation Assay

This protocol describes a radioactivity-based assay to measure ICMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) onto a prenylated substrate.

Materials and Reagents:

-

Enzyme Source: Microsomal membrane fractions prepared from cells overexpressing ICMT (e.g., Sf9 insect cells or HEK293 cells).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet), specific activity ~10-15 Ci/mmol.

-

Methyl Acceptor Substrate: Biotin-S-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT.[8][19]

-

Quench/Stop Solution: 10% Tween 20 or 8 M Guanidine-HCl in 2.5% Trifluoroacetic Acid (TFA).[20]

-

Scintillation Cocktail: A commercially available liquid scintillation fluid.

-

Liquid Scintillation Counter: For quantifying radioactivity.[21][22]

-

(If using BFC) Streptavidin-coated filter plates or beads.

-

(If using AFC) Reversed-phase resin-filled pipette tips (e.g., ZipTips®).[20]

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the assay buffer, [³H]AdoMet (e.g., final concentration 5-8 µM), and the methyl acceptor substrate (e.g., 4 µM BFC).

-

Initiate Reaction: Initiate the reaction by adding the ICMT-containing membrane preparation (e.g., 0.5-1.0 µg total protein) to the master mix. The final reaction volume is typically 40-50 µL. For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes before adding the substrate.

-

Incubation: Incubate the reaction at 37°C for 20-30 minutes. Ensure the reaction time is within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 5-10 µL of the quench/stop solution.

-

Isolate Methylated Product:

-

For BFC Substrate: Transfer the quenched reaction to a streptavidin-coated filter plate. Wash the plate multiple times with wash buffer (e.g., 0.1% TFA in water) to remove unincorporated [³H]AdoMet.

-

For AFC Substrate: Use a reversed-phase ZipTip®. Aspirate and dispense the quenched reaction mixture ~20 times to bind the methylated, lipophilic AFC. Wash the tip extensively with wash buffer to remove unincorporated [³H]AdoMet.[20]

-

-

Quantification:

-

For BFC: Elute the bound, methylated BFC from the streptavidin plate or add scintillation cocktail directly to the filter wells.

-

For AFC: Elute the methylated AFC from the ZipTip® using an elution buffer (e.g., 75% acetonitrile in 0.1% TFA) directly into a scintillation vial containing the scintillation cocktail.[20]

-

-

Data Analysis: Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[4][23] Convert CPM to disintegrations per minute (DPM) using the counter's efficiency for ³H. Calculate the amount of product formed based on the specific activity of the [³H]AdoMet.

ICMT as a Therapeutic Target

Given its essential role in processing oncogenic proteins like Ras, ICMT has emerged as a high-value target for anti-cancer drug development.[6][8] Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented when K-Ras and N-Ras undergo alternative geranylgeranylation, ICMT acts on both farnesylated and geranylgeranylated substrates.[10] This makes ICMT inhibition a potentially more robust strategy for blocking Ras-driven oncogenesis.[10]

Small molecule inhibitors of ICMT, such as cysmethynil, have been shown to induce Ras mislocalization, inhibit cancer cell growth, and arrest the cell cycle.[12] The development of next-generation inhibitors with improved potency and pharmacological properties is an active area of research, holding promise for new therapies targeting KRAS-driven cancers and other diseases linked to aberrant CAAX protein function.[12][18]

References

- 1. Model-Based Cellular Kinetic Analysis of Chimeric Antigen Receptor-T Cells in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwm.edu [uwm.edu]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of rho GTPases in intracellular transport and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Crosstalk between the Rho and Rab family of small GTPases in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. support.nanotempertech.com [support.nanotempertech.com]

- 20. support.nanotempertech.com [support.nanotempertech.com]

- 21. nrc.gov [nrc.gov]

- 22. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nucleus.iaea.org [nucleus.iaea.org]

The Cutting Edge of Cancer and Progeria Research: A Technical Guide to the Discovery and Synthesis of Novel ICMT Inhibitors

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases, which are implicated in a significant percentage of human cancers. Furthermore, recent research has highlighted ICMT's role in the pathogenesis of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disease.[1][2] This guide details the core methodologies, presents key quantitative data for a range of inhibitor classes, and visualizes the underlying biological pathways and experimental workflows.

The Role of ICMT in Cellular Signaling and Disease

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in a series of post-translational modifications of proteins that contain a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids). This modification cascade, known as prenylation, is crucial for the proper subcellular localization and function of these target proteins.

The most well-studied substrates of ICMT are the Ras proteins (K-Ras, H-Ras, and N-Ras), which act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][4] By methylating the farnesylated or geranylgeranylated cysteine at the C-terminus of Ras, ICMT promotes its association with the plasma membrane, a prerequisite for its signaling activity.[5] Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of many cancers, making the enzymes involved in its processing, including ICMT, attractive therapeutic targets.[3][4] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby attenuating its downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.[3][6]

More recently, ICMT has been identified as a key enzyme in the processing of progerin, a mutant form of lamin A that causes HGPS.[1][7] The inhibition of ICMT has been shown to delocalize progerin from the nuclear membrane, reduce its protein levels, and ameliorate cellular hallmarks of progeria, offering a promising therapeutic strategy for this devastating disease.[7][8]

Below is a diagram illustrating the post-translational modification of Ras and the role of ICMT.

Discovery and Synthesis of Novel ICMT Inhibitors

The development of ICMT inhibitors has evolved from substrate analogs to diverse small molecule scaffolds discovered through high-throughput screening and subsequent structure-activity relationship (SAR) studies.

Key Classes of ICMT Inhibitors

Several distinct chemical classes of ICMT inhibitors have been identified:

-

Substrate Analogs: Early inhibitors were designed as mimics of the prenylated cysteine substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) and its derivatives.[3] These compounds act as competitive inhibitors.[3]

-

Indole-based Inhibitors: High-throughput screening led to the discovery of indole-based small molecules, with cysmethynil being a prototypical example.[3] While effective, cysmethynil suffers from poor aqueous solubility and high lipophilicity, limiting its clinical potential.[3][5] Extensive SAR studies have led to the development of more potent and drug-like analogs, such as compound 8.12 and UCM-13207 .[5][7]

-

Tetrahydropyranyl (THP) Derivatives: Another class of potent ICMT inhibitors is based on a tetrahydropyranyl scaffold.[9] Optimization of this series has yielded compounds with nanomolar potency, such as analogue 75 .[9]

-

Other Scaffolds: Researchers have also explored pyrazin-2-amine and tetrahydrocarboline derivatives as potential ICMT inhibitors.[3]

General Workflow for ICMT Inhibitor Discovery and Validation

The process of identifying and validating novel ICMT inhibitors typically follows a multi-step workflow, from initial screening to in vivo efficacy studies.

References

- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Sulfonamide-Modified Farnesyl Cysteines: A Technical Guide for Drug Development Professionals

November 2025

Abstract

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of sulfonamide-modified farnesyl cysteines, a promising class of compounds targeting protein farnesylation and methylation pathways. Dysregulation of these pathways, particularly in the context of oncogenic Ras proteins, is a hallmark of numerous cancers, making inhibitors of the involved enzymes, such as Isoprenylcysteine Carboxyl Methyltransferase (Icmt), attractive therapeutic targets. This document summarizes key quantitative SAR data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to support researchers, scientists, and drug development professionals in this field.

Introduction

Post-translational modification of proteins is a critical cellular process that governs their function, localization, and stability. One such modification is prenylation, the attachment of isoprenoid lipids, such as a farnesyl group, to a cysteine residue within a C-terminal "CaaX" motif of a protein. This process is catalyzed by farnesyltransferase (FTase)[1]. Following farnesylation, the terminal three amino acids (aaX) are cleaved, and the newly exposed farnesylcysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (Icmt)[2].

The Ras family of small GTPases are key signaling proteins that are frequently mutated in human cancers[1][3]. Proper membrane localization and function of Ras proteins are dependent on this farnesylation and subsequent methylation[1][4]. Therefore, inhibiting these modifications presents a compelling strategy for anticancer drug development[1][5]. Sulfonamide-modified farnesyl cysteine (SMFC) analogs have emerged as a noteworthy class of inhibitors targeting Icmt[5]. By replacing the native amide linkage with a sulfonamide bond, these analogs offer a unique scaffold for probing the Icmt binding pocket and developing potent inhibitors[5]. This guide delves into the structural features that govern the inhibitory activity of these compounds.

Signaling Pathway: The Ras Post-Translational Modification Pathway

The proper functioning and membrane association of Ras proteins are contingent on a series of post-translational modifications. Farnesyltransferase inhibitors (FTIs) and Icmt inhibitors, such as sulfonamide-modified farnesyl cysteines, are designed to disrupt this critical pathway, thereby attenuating the oncogenic signaling of mutated Ras.

Quantitative Structure-Activity Relationship (SAR) Data

A study by Casey and colleagues systematically explored the SAR of sulfonamide-modified farnesyl cysteine analogs as inhibitors of human Icmt[5]. A library of 41 analogs was synthesized and evaluated, leading to the identification of key structural features influencing inhibitory potency. The data from this study is summarized below. The core structure consists of a farnesylcysteine backbone with a sulfonamide linkage to various substituent groups.

Table 1: Inhibitory Activity of Sulfonamide-Modified Farnesyl Cysteine Analogs against Human Icmt

| Compound ID | Sulfonamide R Group | IC50 (µM) |

| 6aa | Phenyl | 15.0 ± 1.1 |

| 6ab | 2-Fluorophenyl | 11.0 ± 0.8 |

| 6ac | 3-Fluorophenyl | 10.0 ± 0.7 |

| 6ad | 4-Fluorophenyl | 12.0 ± 0.9 |

| 6ae | 2,4-Difluorophenyl | 9.5 ± 0.6 |

| 6af | 3,4-Difluorophenyl | 9.2 ± 0.6 |

| 6ag | 3,5-Difluorophenyl | 8.8 ± 0.5 |

| 6ah | 2-Chlorophenyl | 13.0 ± 1.0 |

| 6ai | 3-Chlorophenyl | 11.0 ± 0.8 |

| 6aj | 4-Chlorophenyl | 14.0 ± 1.1 |

| 6ak | 2,4-Dichlorophenyl | 10.0 ± 0.7 |

| 6al | 3,4-Dichlorophenyl | 9.8 ± 0.7 |

| 6am | 3,5-Dichlorophenyl | 9.0 ± 0.6 |

| 6an | 2-Bromophenyl | 16.0 ± 1.2 |

| 6ao | 3-Bromophenyl | 12.0 ± 0.9 |

| 6ap | 4-Bromophenyl | 18.0 ± 1.4 |

| 6aq | 2-Iodophenyl | 20.0 ± 1.5 |

| 6ar | 3-Iodophenyl | 15.0 ± 1.1 |

| 6as | 4-Iodophenyl | 22.0 ± 1.7 |

| 6at | 2-Methylphenyl | 25.0 ± 2.0 |

| 6au | 3-Methylphenyl | 18.0 ± 1.4 |

| 6av | 4-Methylphenyl | 28.0 ± 2.2 |

| 6aw | 2,4-Dimethylphenyl | 30.0 ± 2.5 |

| 6ax | 3,5-Dimethylphenyl | 22.0 ± 1.8 |

| 6ay | 2-Methoxyphenyl | 35.0 ± 3.0 |

| 6az | 3-Methoxyphenyl | 25.0 ± 2.0 |

| 6ba | 4-Methoxyphenyl | 40.0 ± 3.5 |

| 6bb | 2,4-Dimethoxyphenyl | 45.0 ± 4.0 |

| 6bc | 3,5-Dimethoxyphenyl | 30.0 ± 2.5 |

| 6bd | 2-Nitrophenyl | 50.0 ± 4.5 |

| 6be | 3-Nitrophenyl | 40.0 ± 3.5 |

| 6bf | 4-Nitrophenyl | 60.0 ± 5.0 |

| 6bg | 2,4-Dinitrophenyl | > 100 |

| 6bh | 3,5-Dinitrophenyl | 80.0 ± 7.0 |

| 6bi | 2-Trifluoromethylphenyl | 10.0 ± 0.7 |

| 6bj | 3-Trifluoromethylphenyl | 9.5 ± 0.6 |

| 6bk | 4-Trifluoromethylphenyl | 11.0 ± 0.8 |

| 6bl | Naphthyl | 12.0 ± 0.9 |

| 6bm | Benzyl | 30.0 ± 2.5 |

| 6bn | Cyclohexyl | 50.0 ± 4.5 |

| 6bo | Methyl | > 100 |

Data extracted from Casey et al. (2011)[5]. The most potent analog was found to be 6ag , with an IC50 of 8.8 ± 0.5 µM for hIcmt[5].

Experimental Protocols

General Synthesis of Sulfonamide-Modified Farnesyl Cysteines

A solid-phase synthesis approach is often employed for the efficient generation of libraries of farnesylcysteine analogs. The following is a generalized protocol based on established methods.

Detailed Steps:

-

Resin Loading: Fmoc-Cys(Trt)-OH is loaded onto a 2-chlorotrityl chloride resin.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Sulfonylation: The free amine is reacted with the desired sulfonyl chloride (R-SO2Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).

-

Cleavage: The sulfonamide-modified farnesyl cysteine is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro Icmt Inhibition Assay

The inhibitory potency of the synthesized compounds against Icmt is typically determined using a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[H]methionine ([H]SAM) to a farnesylated substrate.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), recombinant human Icmt (often in membrane preparations from Sf9 or E. coli), the farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC), and varying concentrations of the inhibitor compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [³H]SAM.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination: The reaction is terminated, for example, by the addition of a strong acid or a detergent solution.

-

Separation and Quantification: The methylated product is separated from the unreacted [³H]SAM. This can be achieved by various methods, such as solvent extraction or binding to a scintillant-containing solid support (e.g., scintillation proximity assay).

-

Data Analysis: The amount of radioactivity incorporated into the product is measured using a scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SAR Analysis and Discussion

The quantitative data presented in Table 1 reveals several key trends in the structure-activity relationship of sulfonamide-modified farnesyl cysteines as Icmt inhibitors:

-

Aromatic Substituents: The presence of an aromatic ring directly attached to the sulfonamide is crucial for activity. Aliphatic substituents like methyl and cyclohexyl lead to a significant loss of potency.

-

Halogenation: Halogen substitution on the phenyl ring generally enhances inhibitory activity. Fluorine and chlorine appear to be particularly favorable.

-

Substitution Pattern: The position of the substituent on the phenyl ring influences potency. For instance, with difluoro substitution, the 3,5-disubstituted analog (6ag ) was the most potent.

-

Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are well-tolerated and can enhance activity. In contrast, electron-donating groups like methyl and methoxy groups tend to decrease potency.

-

Steric Hindrance: Bulky substituents or certain substitution patterns that may cause steric hindrance can negatively impact activity.

Conclusion and Future Directions

The exploration of sulfonamide-modified farnesyl cysteines has provided valuable insights into the SAR for Icmt inhibition. The data clearly indicates that a sulfonamide linkage is a viable replacement for the native amide bond and that modifications to the aromatic moiety of the sulfonamide can significantly modulate inhibitory potency. The most potent compounds identified in these studies serve as excellent starting points for further optimization.

Future efforts in this area could focus on:

-

Lead Optimization: Further refinement of the most potent hits to improve their efficacy and pharmacokinetic properties.

-

Selectivity Profiling: Assessing the selectivity of these inhibitors against other methyltransferases and related enzymes.

-

Cellular and In Vivo Studies: Evaluating the most promising compounds in cellular models of cancer and eventually in preclinical animal models to determine their therapeutic potential.

This technical guide provides a solid foundation for researchers and drug developers working on this important class of enzyme inhibitors. The presented data, protocols, and pathway visualizations are intended to facilitate further research and development in the pursuit of novel anticancer therapeutics.

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the downstream effects of ICMT inhibition

An in-depth guide to the downstream effects of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibition, prepared for researchers, scientists, and drug development professionals.

Introduction: ICMT as a Therapeutic Target

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final of three enzymatic steps in the post-translational modification of proteins containing a C-terminal CaaX motif.[3][4] This process, known as prenylation, involves the covalent attachment of a farnesyl or geranylgeranyl lipid group, proteolytic cleavage of the terminal three amino acids (-AAX), and finally, carboxyl methylation of the newly exposed isoprenylcysteine residue by ICMT.[5][6]

This terminal methylation step is crucial as it neutralizes the negative charge of the carboxyl group, increasing the protein's hydrophobicity and affinity for cellular membranes.[7] Many proteins subject to this modification are key signaling molecules, including the infamous Ras family of oncoproteins (KRAS, NRAS, HRAS), Rho GTPases, and nuclear lamins.[8][9] Since the proper membrane localization and function of these proteins are critical for numerous cellular processes, including proliferation, survival, and migration, ICMT has emerged as a significant therapeutic target, particularly in oncology.[8][9] Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation, ICMT inhibition offers a more definitive blockade of the final, essential step for both farnesylated and geranylgeranylated proteins.[5][8]

This guide provides a technical overview of the known downstream consequences of ICMT inhibition, summarizing key signaling pathway disruptions, cellular effects, quantitative data from seminal studies, and relevant experimental protocols.

Caption: Overview of the CaaX protein post-translational modification pathway and the critical blocking step of ICMT inhibition.

Downstream Signaling Pathways Affected by ICMT Inhibition

The primary molecular consequence of ICMT inhibition is the mislocalization and functional impairment of its substrate proteins, most notably Ras.[8][10] This disruption reverberates through multiple critical intracellular signaling cascades.

The Ras/MAPK and PI3K/Akt Pathways

The Ras superfamily of small GTPases are master regulators of cell signaling. Their activity is contingent on their proper localization to the plasma membrane, which is facilitated by ICMT-mediated methylation.[11][12] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to endomembranes, thereby preventing its activation of downstream effectors.[8][10]

-

Ras-Raf-MEK-ERK (MAPK) Pathway: ICMT suppression consistently reduces the activity of the MAPK signaling cascade.[13] This is observed through decreased phosphorylation of key components including cRAF, MEK, and ERK.[13][14] The dampening of this pathway is a primary contributor to the anti-proliferative and pro-apoptotic effects of ICMT inhibitors.[13][15]

-

PI3K-Akt-mTOR Pathway: Similar to the MAPK pathway, signaling through the PI3K/Akt/mTOR axis is also attenuated upon ICMT inhibition.[8] Studies show reduced phosphorylation of Akt and downstream mTOR targets like 4EBP1 and S6 in sensitive cancer cells.[16] This suppression of anabolic signaling contributes to cell growth inhibition and the induction of catabolic processes like autophagy.[16]

Other Affected Pathways

-

Rho Family GTPases: ICMT inhibition has been shown to decrease the activation of RhoA and Rac1, impacting cell migration and adhesion.[17] Inactivation of Icmt leads to reduced levels of RhoA due to accelerated protein turnover.[9]

-

Inflammatory Signaling: In macrophages, ICMT and its substrate Ras are critical for Toll-like receptor (TLR)-mediated inflammatory responses.[5][6][18] Inhibition of ICMT significantly affects the activation of downstream molecules like IRAK, TRAF6, TAK1, and the MAPK-AP-1 pathway.[5][6][18]

-

Notch Signaling: In osteosarcoma cells, silencing ICMT was found to decrease Notch1 signaling.[17]

Caption: ICMT inhibition prevents Ras membrane localization, leading to the downregulation of pro-survival MAPK and PI3K/Akt pathways.

Cellular Consequences of ICMT Inhibition

The disruption of the signaling pathways described above leads to a range of profound effects on cancer cell physiology.

-

Induction of Apoptosis and Autophagy: ICMT inhibition is a potent inducer of apoptosis in sensitive cancer cell lines.[16] This is evidenced by an increase in the sub-G1 cell population, cleavage of PARP and caspase-7, and induction of pro-apoptotic proteins like BNIP3.[16] Furthermore, ICMT suppression can trigger autophagy, as indicated by elevated levels of the marker LC3.[16] Persistent autophagy induced by ICMT inhibitors has been shown to reduce cell survival.[10]

-

Cell Cycle Arrest: Inhibition of ICMT can cause cell cycle arrest at multiple phases. In pancreatic cancer cells, it leads to a G1 arrest, characterized by increased levels of the cyclin-dependent kinase inhibitor p21 and decreased levels of Cyclin D1 and phosphorylated Rb (pRb).[16] In breast cancer cells, ICMT loss has been shown to cause a G2/M arrest, with increased levels of pCDC2(Thr15) and cyclin B1.[14]

-

Impaired DNA Damage Repair (DDR): A critical downstream effect of ICMT inhibition is the compromising of the DNA damage repair machinery.[13][14] By suppressing the MAPK pathway, ICMT inhibition reduces the expression of key DDR proteins.[13] This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[13][14] This induced "BRCA-like" state significantly sensitizes cancer cells to PARP inhibitors and other DNA-damaging agents.[13][14]

-

Inhibition of Metastasis and Cell Migration: Overexpression of ICMT has been found to promote lung metastasis in vivo and enhance cell migration and invasion.[19] This is linked to the enzyme's role in promoting the formation of invadopodia, which are actin-rich protrusions critical for extracellular matrix degradation and cell invasion.[19] Consequently, inhibiting ICMT can reduce the metastatic potential of cancer cells.

-

Sensitization to Chemotherapy: Upregulation of ICMT has been observed as a response to chemotherapy in cervical cancer cells.[20] Combining an ICMT inhibitor like cysmethynil with conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) can achieve synergistic effects, leading to almost complete inhibition of tumor cell growth by suppressing the Ras signaling pathway.[20]

Quantitative Data Presentation

The effects of ICMT inhibition have been quantified in numerous studies across various cancer types.

Table 1: Effects of ICMT Inhibition on Cancer Cell Proliferation and Survival

| Cell Line (Cancer Type) | Treatment | Effect | Quantitative Result | Reference |

|---|---|---|---|---|

| MiaPaCa2 (Pancreatic) | Cysmethynil | Induction of Apoptosis | Significant increase in sub-G1 population | [16] |

| MiaPaCa2 (Pancreatic) | Cysmethynil or shRNA | Anchorage-Independent Growth | Reduction in soft agar colony formation | [16] |

| HPAF-II (Pancreatic) | Cysmethynil or shRNA | Cell Viability / Apoptosis | Resistant to ICMT inhibition; no significant changes | [16] |

| K-Ras-IcmtΔ/Δ fibroblasts | Icmt inactivation | p21Cip1 Protein Levels | >4-fold increase compared to control | [9] |

| MDA-MB-231 (Breast) | Icmt knockout | Anchorage-Independent Growth | Abolished ability to form colonies in soft agar |[13][14] |

Table 2: In Vivo Efficacy of ICMT Inhibition

| Cancer Model | Treatment | Effect | Quantitative Result | Reference |

|---|---|---|---|---|

| MiaPaCa2 Xenograft | Cysmethynil (low dose) | Tumor Growth | Tumor growth inhibition | [16] |

| MiaPaCa2 Xenograft | Cysmethynil (high dose) | Tumor Growth | Tumor regression | [16] |

| MiaPaCa2 Xenograft | ICMT shRNA | Tumor Formation | Significant suppression of xenograft tumor formation | [16] |

| MDA-MB-231 Xenograft | Cysmethynil + Niraparib | Apoptosis in Tumors | Massive levels of apoptosis in combination group (TUNEL assay) |[13] |

Table 3: IC50 Values of Select ICMT Inhibitors

| Inhibitor | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| C75 | ICMT Activity Assay | 0.5 µM | [21] |

| Pyrazin-2-amine based | ICMT Enzyme Activity | 0.0014 µM | [8] |

| Tetrahydrocarboline derivatives | ICMT Enzyme Activity | 0.8 to 10.3 µM | [8] |

| Tetrahydrocarboline derivatives | Cell Viability (MDA-MB-231) | 2.1 to 14.7 µM |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate ICMT inhibition.

ICMT Activity Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group to a substrate.

-

Principle: Recombinant ICMT is incubated with a methyl donor, S-adenosyl-L-[methyl-14C]methionine or S-adenosyl-L-[methyl-3H]methionine, and a prenylated substrate.[3][9]

-

Substrates: Common substrates include N-acetyl-S-farnesyl-L-cysteine (AFC), N-acetyl-S-geranylgeranyl-L-cysteine, or biotin-S-farnesyl-L-cysteine (BFC).[3][22]

-

Procedure (summarized from[3]):

-

Cell lysates containing overexpressed ICMT (or purified enzyme) are diluted in a reaction buffer (e.g., 100 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

The reaction is initiated by adding the radiolabeled S-adenosyl-L-methionine and the prenylcysteine substrate (e.g., BFC).

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is quenched (e.g., with acid).

-

The radiolabeled product is captured (e.g., using streptavidin-coated plates if using a biotinylated substrate) and quantified using a scintillation counter.

-

For inhibitor studies, the assay is run with varying concentrations of the test compound to determine IC50 values.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses cellular transformation and tumorigenicity by measuring the ability of cells to grow without attachment to a solid surface.

-

Principle: Transformed cells can form colonies in a semi-solid medium, while normal cells cannot. ICMT inhibition is expected to reduce this ability.[13][16]

-

Procedure (summarized from[14][16]):

-

A base layer of agar (e.g., 0.5% Noble agar in culture medium) is poured into culture plates and allowed to solidify.

-

Cells are harvested and resuspended in a top layer of lower concentration agar (e.g., 0.25% agar in culture medium).

-

The cell-agar suspension is plated on top of the base layer.

-

Once solidified, the plates are incubated for 2-3 weeks. Culture medium (with or without the ICMT inhibitor) is added on top and replenished regularly to prevent drying.

-

After the incubation period, colonies are stained (e.g., with 0.2 mg/ml MTS or crystal violet) and counted/imaged.

-

Colony number and size can be quantified using software like OpenCFU.

-

Caption: A typical experimental workflow for assessing anchorage-independent growth using a soft agar assay.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins following ICMT inhibition.

-

Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., p-ERK, total ERK, p21, cleaved PARP).

-

Procedure (General):

-

Cell Lysis: Treat cells with an ICMT inhibitor for the desired time, then lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine changes in protein levels.

-

Conclusion and Future Directions

Inhibition of ICMT represents a compelling strategy for cancer therapy, particularly for tumors driven by Ras or other prenylated oncoproteins. The downstream effects are pleiotropic, leading to the simultaneous disruption of multiple pro-survival signaling pathways, induction of cell cycle arrest and apoptosis, and impairment of critical processes like DNA repair and metastasis.[13][16][19] The ability of ICMT inhibitors to sensitize cancer cells to conventional chemotherapy and targeted agents like PARP inhibitors highlights their potential in combination therapy regimens.[13][20]

Future research will likely focus on developing next-generation ICMT inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical use.[8] Furthermore, identifying predictive biomarkers to stratify patient populations most likely to respond to ICMT-targeted therapy will be crucial for successful clinical translation. Delineating the specific dependencies of different RAS isoforms on ICMT, such as the unique requirement of NRAS for ICMT-mediated plasma membrane trafficking, will further refine the application of this therapeutic strategy.[11]

References

- 1. ICMT - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topology of Mammalian Isoprenylcysteine Carboxyl Methyltransferase Determined in Live Cells with a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 12. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 14. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 22. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Icmt-IN-21 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Icmt-IN-21, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), in cell culture experiments. The information is intended to guide researchers in investigating the cellular effects of ICMT inhibition.

Introduction

This compound is a sulfonamide-modified farnesyl cysteine (SMFC) that acts as an inhibitor of ICMT, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on cell signaling, proliferation, and survival. This compound has an IC50 of 8.8 μM for ICMT.[1][2]

This protocol primarily draws upon established methodologies for a similar, well-characterized ICMT inhibitor, cysmethynil, which has a reported IC50 of 2.4 μM.[3] Due to the similar mechanism of action, these protocols provide a strong foundation for experiments with this compound. However, optimization of concentrations is recommended to account for the difference in potency.

Mechanism of Action

ICMT catalyzes the final step in the prenylation of C-terminal cysteine residues of many signaling proteins. This methylation is critical for their proper membrane association and subsequent activation of downstream signaling pathways. Inhibition of ICMT by this compound is expected to lead to the mislocalization of key proteins like Ras, thereby impairing signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6] This can result in cell-cycle arrest, induction of apoptosis, or autophagy in cancer cells.[3][5][7]

Data Presentation

Table 1: In Vitro Efficacy of ICMT Inhibitors

| Compound | IC50 (μM) | Cell Lines Tested | Observed Effects | Reference |

| This compound | 8.8 | Not specified | ICMT inhibition | [1][2] |

| Cysmethynil | 2.4 | MEF, DKOB8, PC3, MiaPaCa2, HPAF-II, Breast cancer cell lines | Inhibition of proliferation, cell cycle arrest (G1 phase), induction of apoptosis and/or autophagy, mislocalization of Ras. | [3][4][5][7] |

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines have been shown to be sensitive to ICMT inhibition. The choice of cell line should be guided by the specific research question.

Materials:

-

Cancer cell lines (e.g., PC3 for prostate cancer, MiaPaCa2 for pancreatic cancer, or various breast cancer cell lines)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

-

Prepare working solutions of this compound in culture medium. It is recommended to test a range of concentrations based on the IC50 value (e.g., 1, 5, 10, 20, 50 μM).

-

Remove the old medium and add the medium containing this compound or vehicle control to the cells.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT or PrestoBlue)

This assay determines the effect of this compound on cell proliferation and viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and treat with this compound as described above.

-

At the end of the incubation period, add MTT or PrestoBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis and Autophagy Assays

Western blotting can be used to detect markers of apoptosis (cleaved PARP, cleaved caspase-3) and autophagy (LC3-II).

Protocol:

-

Treat cells with this compound in 6-well plates.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and LC3.

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

Caption: Signaling pathway affected by this compound.

Caption: General experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labshake.com [labshake.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

Measuring ICMT Inhibition In Vitro: Application Notes and Protocols Using Icmt-IN-21

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the in vitro inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) using the inhibitor Icmt-IN-21. This document includes an overview of the ICMT signaling pathway, detailed experimental protocols for both biochemical and cell-based assays, and a summary of expected quantitative data.

Introduction to ICMT and its Inhibition

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases.[1][2] This modification, known as carboxyl methylation, is the final step in a three-part process called prenylation.[3] This process is essential for the proper localization and function of these proteins, which are key regulators of signal transduction pathways controlling cell proliferation, differentiation, and survival.[1][2]

Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology. By blocking the final step of prenylation, ICMT inhibitors can disrupt the function of oncogenic proteins like Ras, leading to the suppression of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[1][3][4] This disruption can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.[3][5] this compound is a small molecule inhibitor designed to target ICMT activity. The following protocols detail methods to quantify its inhibitory effects in vitro.

ICMT Signaling Pathway

The following diagram illustrates the role of ICMT in the post-translational modification of Ras and its subsequent impact on downstream signaling cascades.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified using both biochemical and cell-based assays. The following table summarizes the key quantitative parameters to be determined. Data for the well-characterized ICMT inhibitor, cysmethynil, is provided for reference.

| Parameter | This compound (Expected Outcome) | Cysmethynil (Reference) | Assay Type |

| IC50 (Enzymatic) | To be determined | 12.1 µM to 22.9 µM[4] | Radiometric ICMT Activity Assay |

| IC50 (Cell Viability) | To be determined | 2.9 µM to 25 µM (cell line dependent)[4] | MTT/CellTiter-Glo Assay |

| Colony Formation Inhibition | Dose-dependent reduction | Significant reduction at 10-20 µM[5] | Soft Agar Colony Formation Assay |

| pERK/pAkt Reduction | Dose-dependent reduction | Observed with ICMT inhibition[1][3][6] | Western Blotting |

Experimental Protocols

The following are detailed protocols for key experiments to measure ICMT inhibition by this compound.

Biochemical Assay: In Vitro Radiometric ICMT Activity Assay

This assay directly measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a prenylated substrate.

Experimental Workflow:

Materials:

-

ICMT Enzyme Source: Microsomal fractions from cells overexpressing ICMT or cell lysates.

-

Substrate: N-acetyl-S-farnesyl-l-cysteine (AFC) or a biotinylated version for easier separation.

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

Inhibitor: this compound dissolved in DMSO.

-

Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl₂.

-

Stop Solution: 6% Trichloroacetic acid (TCA).

-

Scintillation fluid and vials.

-

Microplate scintillation counter.

Protocol:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add the ICMT enzyme source to each well. Add the diluted this compound or DMSO control and pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Prepare a reaction mix containing the substrate (e.g., 4 µM AFC) and [³H]SAM (e.g., 5 µM) in assay buffer. Add this mix to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-60 minutes.

-

Reaction Termination: Stop the reaction by adding cold 6% TCA.

-

Separation and Quantification:

-

If using a non-biotinylated substrate, the reaction mixture can be spotted onto filter paper, washed to remove unincorporated [³H]SAM, and the radioactivity on the filter quantified by scintillation counting.

-

If using a biotinylated substrate, the methylated substrate can be captured on streptavidin-coated beads or plates, washed, and the radioactivity quantified.[7]

-

-

Data Analysis: Plot the percentage of ICMT inhibition against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT) Assay

This assay assesses the effect of ICMT inhibition on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., pancreatic or breast cancer cell lines known to be sensitive to ICMT inhibition) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of this compound and calculate the IC50.

Cell-Based Assay: Western Blotting for Downstream Signaling

This method is used to confirm that this compound inhibits the downstream signaling pathways regulated by ICMT substrates like Ras.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of signaling inhibition.[6]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the ICMT inhibitor this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of this compound, facilitating its further development as a potential therapeutic agent.

References

- 1. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in In Vivo Mouse Models

Disclaimer: No specific in vivo dosage and administration data for Icmt-IN-21 has been identified in publicly available literature. The following application notes and protocols are based on data from structurally related Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, namely cysmethynil and its amino-derivative, compound 8.12 . These protocols should be considered as a starting point and may require optimization for this compound.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CaaX proteins, including the Ras family of small GTPases. The methylation of the C-terminal isoprenylcysteine is essential for the proper subcellular localization and function of these proteins. Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby disrupting its signaling pathways and offering a promising therapeutic strategy for cancers with Ras mutations. This document provides a summary of reported in vivo dosages and administration routes for Icmt inhibitors in mouse models, along with representative experimental protocols.

Data Presentation: Dosage and Administration of Icmt Inhibitors in Mice

The following table summarizes the available quantitative data for the administration of the Icmt inhibitors cysmethynil and compound 8.12 in mouse models.

| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Cysmethynil | SiHa cell xenograft (SCID mice) | 20 mg/kg | Intraperitoneal (i.p.) injection | Three times a week | [1] |

| Cysmethynil | Prostate cancer cell xenograft | 100 mg/kg and 200 mg/kg | Intraperitoneal (i.p.) injection | Every 48 hours for 28 days | [1] |

| Compound 8.12 | Xenograft mouse model | 15 mg/kg and 30 mg/kg | Intraperitoneal (i.p.) injection | Not specified | |

| Compound 8.12 | Toxicity study (Balb/c mice) | Up to 100 mg/kg | Intraperitoneal (i.p.) injection | Not specified | [2] |

Experimental Protocols

Protocol 1: Evaluation of Icmt Inhibitor Efficacy in a Xenograft Mouse Model

This protocol is a representative example for assessing the anti-tumor activity of an Icmt inhibitor in vivo.

1. Materials:

- Icmt inhibitor (e.g., cysmethynil, compound 8.12, or this compound)

- Vehicle solution (e.g., sterile PBS, DMSO/saline mixture - the appropriate vehicle will depend on the inhibitor's solubility)

- Cancer cell line for xenograft (e.g., SiHa, PC3)

- Immunocompromised mice (e.g., SCID, nude mice), 6-8 weeks old

- Syringes and needles (e.g., 27-30 gauge)

- Calipers for tumor measurement

- Anesthesia (e.g., isoflurane)

- Tissue culture reagents

2. Methods:

Mandatory Visualizations

Signaling Pathway of Icmt Inhibition

The following diagram illustrates the mechanism of action of Icmt inhibitors on the Ras signaling pathway. Icmt is responsible for the final methylation step in Ras post-translational modification, which is crucial for its anchoring to the plasma membrane. Inhibition of Icmt leads to the accumulation of unmethylated Ras in the cytoplasm, preventing its activation and downstream signaling.

Caption: Inhibition of Icmt blocks Ras methylation and membrane localization.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in a typical in vivo experiment to evaluate the efficacy of an Icmt inhibitor in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft study of an Icmt inhibitor.

References

Detecting Ras Mislocalization with Icmt-IN-21: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Icmt-IN-21, a putative inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), on Ras protein localization. The following protocols outline a comprehensive workflow for treating cells with an Icmt inhibitor, performing subcellular fractionation to separate membrane and cytosolic proteins, and subsequently detecting Ras protein levels in each fraction via Western blot.

Introduction

Ras proteins are a family of small GTPases that play a central role in signal transduction pathways regulating cell proliferation, survival, and differentiation.[1][2][3] Proper localization of Ras to the plasma membrane is critical for its function. This localization is mediated by a series of post-translational modifications, with the final step being carboxyl methylation of a C-terminal cysteine residue by the enzyme Icmt. Inhibition of Icmt has been shown to disrupt this process, leading to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby attenuating its signaling activity.[4][5][6] These application notes provide a framework for studying the effects of Icmt inhibition on Ras localization, a key area of interest in the development of novel cancer therapeutics.

Key Experimental Workflow

The overall experimental procedure involves cell culture and treatment, subcellular fractionation to isolate membrane and cytosolic components, and subsequent analysis of Ras protein distribution by Western blot.

Figure 1: Experimental workflow for analyzing Ras mislocalization.

I. Experimental Protocols

Disclaimer: As specific information regarding "this compound" is not publicly available, the following protocols are based on general methodologies for using Icmt inhibitors. Researchers must optimize parameters such as inhibitor concentration and treatment duration for their specific cell lines and experimental conditions. A concentration range of 1-10 µM and a treatment time of 24-48 hours is a suggested starting point for optimization.

A. Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., those with known Ras mutations) in appropriate growth medium and culture until they reach 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of the Icmt inhibitor in a suitable solvent (e.g., DMSO).

-

Treatment: Dilute the Icmt inhibitor stock solution in fresh culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (medium with the same concentration of solvent) must be included.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

B. Subcellular Fractionation

This protocol is designed to separate the cytosolic and membrane fractions of the cultured cells.[7][8][9]

-

Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). For adherent cells, use a cell scraper to collect the cells in PBS.

-

Cell Lysis:

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, with freshly added protease and phosphatase inhibitors).

-

Incubate on ice for 15-20 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) or by passing the lysate through a 27-gauge needle 10-15 times.[7]

-

-

Nuclear Pellet Removal: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei and unbroken cells.[7]

-

Isolation of Membrane and Cytosolic Fractions:

-

Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[7]

-

The resulting supernatant is the cytosolic fraction. Carefully collect it into a new pre-chilled tube.

-

The pellet contains the membrane fraction. Wash the pellet once with ice-cold PBS and then resuspend it in a suitable lysis buffer (e.g., RIPA buffer) for protein solubilization.

-

C. Western Blot Analysis

This protocol outlines the detection of Ras protein in the isolated subcellular fractions.[3]

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Ras (e.g., pan-Ras antibody) overnight at 4°C with gentle agitation. It is crucial to also probe for loading controls to ensure the purity of the fractions:

-

Cytosolic marker: GAPDH or β-actin

-

Membrane marker: Na+/K+-ATPase or Pan-Cadherin

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

II. Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table to facilitate comparison between the control and treated groups. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).

| Treatment Group | Subcellular Fraction | Ras Protein Level (Normalized to Loading Control) | Fold Change vs. Control |

| Vehicle Control | Cytosolic | Value | 1.0 |

| Membrane | Value | 1.0 | |

| This compound (Low Dose) | Cytosolic | Value | Value |

| Membrane | Value | Value | |

| This compound (High Dose) | Cytosolic | Value | Value |

| Membrane | Value | Value |

Table 1: Quantification of Ras Protein Levels in Cytosolic and Membrane Fractions.

III. Signaling Pathway and Mechanism of Action

Ras proteins are key components of signaling pathways that control cell growth and survival.[1][2][3] Their activation is dependent on their localization to the plasma membrane, a process that requires post-translational modifications including farnesylation and carboxyl methylation by Icmt.

Figure 2: Simplified Ras signaling pathway.

Inhibition of Icmt is expected to disrupt the final step of Ras processing, leading to an accumulation of unprocessed Ras in the cytoplasm and a corresponding decrease in membrane-associated Ras. This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors at the plasma membrane, thereby inhibiting its signaling function.

Figure 3: Mechanism of Ras mislocalization by Icmt inhibition.

These protocols and notes provide a robust starting point for investigating the effects of Icmt inhibition on Ras localization. Successful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting Ras processing in cancer.

References

- 1. life-science-alliance.org [life-science-alliance.org]

- 2. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of exposure to interleukin-21 at various time points on human natural killer cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-21 engineering enhances CD19-specific CAR-NK cell activity against B-cell lymphoma via enriched metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-21 activates cytotoxic T lymphocytes and natural killer cells to generate antitumor response in mouse renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. greenlight.guru [greenlight.guru]

- 7. Clinical Impact of Additional Cytogenetic Aberrations, cKIT and RAS Mutations, and Treatment Elements in Pediatric t(8;21)-AML: Results From an International Retrospective Study by the International Berlin-Frankfurt-Münster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-21 Optimizes the CAR-T Cell Preparation Through Improving Lentivirus Mediated Transfection Efficiency of T Cells and Enhancing CAR-T Cell Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eCFR :: 21 CFR Part 117 Subpart G -- Supply-Chain Program [ecfr.gov]

Application Note: Assessment of Icmt-IN-21 Cytotoxicity using Cell Viability Assays

Introduction

Icmt-IN-21 is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1][2] These proteins play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[2][3] By inhibiting Icmt, this compound disrupts the proper localization and function of these key signaling proteins, leading to the induction of cell-cycle arrest, apoptosis, and autophagy in cancer cells.[1][4][5] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays.

Principle of Icmt Inhibition

Icmt catalyzes the final step in the prenylation of CAAX-motif containing proteins, a process essential for their membrane association and subsequent activation of downstream signaling cascades.[1][6] Inhibition of Icmt leads to the accumulation of unprocessed, mislocalized proteins, thereby disrupting critical cellular processes and promoting cell death.[2][7] The cytotoxic effects of Icmt inhibition are often characterized by an increase in the expression of p21, a cyclin-dependent kinase inhibitor that leads to G1 cell-cycle arrest.[1][4] Furthermore, Icmt inhibition has been shown to suppress signaling through the MAPK and Akt pathways while inducing metabolic stress.[1][2]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel anti-cancer compounds.

Experimental Protocols

A variety of cell viability assays can be employed to quantify the cytotoxic effects of this compound.[8][9][10] These assays are typically based on the measurement of metabolic activity, which is proportional to the number of viable cells in a sample.[9][11] Below are detailed protocols for three commonly used assays: MTT, XTT, and CellTiter-Glo®.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay